7-Chlorobenzo[c]isoxazole-3-carbaldehyde
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Overview
Description
7-Chlorobenzo[c]isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, catalyzed by copper(I) or ruthenium(II) under mild conditions . This reaction forms the isoxazole ring, which is then chlorinated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Chlorobenzo[c]isoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[c]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Aminobenzo[c]isoxazole-3-carbaldehyde
- 7-Fluorobenzo[c]isoxazole-3-carbaldehyde
- 7-Methylbenzo[c]isoxazole-3-carbaldehyde
Uniqueness
7-Chlorobenzo[c]isoxazole-3-carbaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C8H4ClNO2 |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
7-chloro-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-6-3-1-2-5-7(4-11)12-10-8(5)6/h1-4H |
InChI Key |
KQRWMUKNMBZZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C(=C1)Cl)C=O |
Origin of Product |
United States |
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